![molecular formula C11H14O3 B3174017 3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene CAS No. 951886-46-7](/img/structure/B3174017.png)
3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene
Overview
Description
Molecular Structure Analysis
The empirical formula of the related compound “5-Ethoxycarbonyl-2-fufurylzinc chloride” is C8H9ClO3Zn . The SMILES string for this compound is CCOC(=O)c1ccc(C[Zn]Cl)o1 . This provides some insight into the molecular structure of “3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene”.Physical And Chemical Properties Analysis
The molecular weight of the related compound “5-Ethoxycarbonyl-2-fufurylzinc chloride” is 254.00 . It has a density of 0.952 g/mL at 25 °C . These properties might give some indication of the physical and chemical properties of “this compound”.Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of furan derivatives, which are closely related to 3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene. For instance, a study reported the synthesis of Schiff bases from 5-methyl-4-ethoxycarbonyl-3-cyano-2-furan amine, which are characterized by techniques such as IR, 1HNMR, and MS, indicating a methodological approach to understanding the chemical properties of similar furan compounds (Li Yan, 2010).
Reaction Mechanisms and Applications
Another aspect of research involves investigating the reaction mechanisms and potential applications of furan compounds. For example, a study focused on the convenient one-pot synthesis of 3-cyano/ethoxycarbonyl-2-methyl-benzo[b]furans using microwave-assisted reactions, highlighting the efficiency and potential for novel applications in organic synthesis (V. Rao, R. Yadla, P. S. Rao, 2007).
Renewable PET Production
Additionally, the use of furan derivatives in the production of biobased terephthalic acid precursors for renewable PET has been explored. A study utilizing silica molecular sieves catalyzes reactions between ethylene and renewable furans, demonstrating a sustainable approach to synthesizing valuable chemical precursors (J. Pacheco, J. Labinger, A. Sessions, Mark E. Davis, 2015).
Anticancer and Antiangiogenic Activity
Research into the medicinal applications of furan derivatives includes the design and synthesis of compounds for anticancer and antiangiogenic activities. A study on 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin showed promising results in vitro and in vivo, suggesting the therapeutic potential of furan compounds in cancer treatment (R. Romagnoli, P. Baraldi, et al., 2015).
Safety and Hazards
properties
IUPAC Name |
ethyl 5-(2-methylprop-2-enyl)furan-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-13-11(12)10-6-5-9(14-10)7-8(2)3/h5-6H,2,4,7H2,1,3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCJYFQAJQEALQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CC(=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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